Cas no 2137573-51-2 (1H-Indole-1-carboxylic acid, 4-(chlorosulfonyl)-, 1,1-dimethylethyl ester)

1H-Indole-1-carboxylic acid, 4-(chlorosulfonyl)-, 1,1-dimethylethyl ester structure
2137573-51-2 structure
商品名:1H-Indole-1-carboxylic acid, 4-(chlorosulfonyl)-, 1,1-dimethylethyl ester
CAS番号:2137573-51-2
MF:C13H14ClNO4S
メガワット:315.77256155014
CID:5830929
PubChem ID:132203598

1H-Indole-1-carboxylic acid, 4-(chlorosulfonyl)-, 1,1-dimethylethyl ester 化学的及び物理的性質

名前と識別子

    • 1H-Indole-1-carboxylic acid, 4-(chlorosulfonyl)-, 1,1-dimethylethyl ester
    • tert-butyl 4-(chlorosulfonyl)-1H-indole-1-carboxylate
    • 2137573-51-2
    • tert-butyl 4-chlorosulfonylindole-1-carboxylate
    • EN300-708594
    • SCHEMBL19682913
    • インチ: 1S/C13H14ClNO4S/c1-13(2,3)19-12(16)15-8-7-9-10(15)5-4-6-11(9)20(14,17)18/h4-8H,1-3H3
    • InChIKey: DNYZTSLGQPQSBV-UHFFFAOYSA-N
    • ほほえんだ: N1(C(OC(C)(C)C)=O)C2=C(C(S(Cl)(=O)=O)=CC=C2)C=C1

計算された属性

  • せいみつぶんしりょう: 315.0332068g/mol
  • どういたいしつりょう: 315.0332068g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 20
  • 回転可能化学結合数: 3
  • 複雑さ: 480
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.3
  • トポロジー分子極性表面積: 73.8Ų

じっけんとくせい

  • 密度みつど: 1.36±0.1 g/cm3(Predicted)
  • ふってん: 435.6±37.0 °C(Predicted)

1H-Indole-1-carboxylic acid, 4-(chlorosulfonyl)-, 1,1-dimethylethyl ester 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-708594-0.25g
tert-butyl 4-(chlorosulfonyl)-1H-indole-1-carboxylate
2137573-51-2 95.0%
0.25g
$1499.0 2025-03-12
Enamine
EN300-708594-2.5g
tert-butyl 4-(chlorosulfonyl)-1H-indole-1-carboxylate
2137573-51-2 95.0%
2.5g
$5940.0 2025-03-12
Enamine
EN300-708594-0.05g
tert-butyl 4-(chlorosulfonyl)-1H-indole-1-carboxylate
2137573-51-2 95.0%
0.05g
$805.0 2025-03-12
Enamine
EN300-708594-1.0g
tert-butyl 4-(chlorosulfonyl)-1H-indole-1-carboxylate
2137573-51-2 95.0%
1.0g
$3031.0 2025-03-12
Aaron
AR01EJKS-10g
tert-butyl 4-(chlorosulfonyl)-1H-indole-1-carboxylate
2137573-51-2 95%
10g
$17944.00 2023-12-15
1PlusChem
1P01EJCG-250mg
tert-butyl 4-(chlorosulfonyl)-1H-indole-1-carboxylate
2137573-51-2 95%
250mg
$1915.00 2023-12-19
Aaron
AR01EJKS-250mg
tert-butyl 4-(chlorosulfonyl)-1H-indole-1-carboxylate
2137573-51-2 95%
250mg
$2087.00 2025-02-14
Enamine
EN300-708594-5.0g
tert-butyl 4-(chlorosulfonyl)-1H-indole-1-carboxylate
2137573-51-2 95.0%
5.0g
$8790.0 2025-03-12
Enamine
EN300-708594-0.5g
tert-butyl 4-(chlorosulfonyl)-1H-indole-1-carboxylate
2137573-51-2 95.0%
0.5g
$2364.0 2025-03-12
Aaron
AR01EJKS-50mg
tert-butyl 4-(chlorosulfonyl)-1H-indole-1-carboxylate
2137573-51-2 95%
50mg
$1132.00 2025-02-14

1H-Indole-1-carboxylic acid, 4-(chlorosulfonyl)-, 1,1-dimethylethyl ester 関連文献

1H-Indole-1-carboxylic acid, 4-(chlorosulfonyl)-, 1,1-dimethylethyl esterに関する追加情報

1H-Indole-1-carboxylic acid, 4-(chlorosulfonyl)-, 1,1-dimethylethyl ester (CAS No. 2137573-51-2): A Comprehensive Overview in Modern Chemical Biology

The compound 1H-Indole-1-carboxylic acid, 4-(chlorosulfonyl)-, 1,1-dimethylethyl ester, identified by its CAS number 2137573-51-2, represents a significant advancement in the realm of chemical biology and pharmaceutical research. This compound, featuring a complex structural framework, has garnered considerable attention due to its unique chemical properties and potential applications in drug discovery and molecular pharmacology. The presence of both an indole core and a chlorosulfonyl substituent, combined with an isobutyl ester group, endows it with distinctive reactivity and biological relevance.

In recent years, the indole scaffold has emerged as a cornerstone in medicinal chemistry, owing to its prevalence in numerous bioactive natural products and synthetic drugs. The indole ring system is integral to molecules such as morphine, tamoxifen, and risperidone, highlighting its versatility in modulating biological pathways. The derivative 1H-Indole-1-carboxylic acid, 4-(chlorosulfonyl)-, 1,1-dimethylethyl ester builds upon this legacy by introducing functional groups that enhance its utility in synthetic transformations and biological assays.

The chlorosulfonyl moiety at the 4-position of the indole ring introduces a strong electron-withdrawing effect, which can influence the electronic properties of the molecule. This modification is particularly valuable in medicinal chemistry, as it allows for selective interactions with biological targets. Furthermore, the isobutyl ester group at the 1-position provides a handle for further derivatization via hydrolysis or transesterification reactions. These features make the compound a versatile intermediate in the synthesis of more complex molecules.

Recent studies have demonstrated the potential of this compound as a tool for investigating enzyme inhibition and receptor binding. The chlorosulfonyl group is known to engage in hydrogen bonding and dipole-dipole interactions with polar residues in proteins, making it an effective anchor for designing small-molecule inhibitors. For instance, derivatives of this compound have been explored as inhibitors of certain cytochrome P450 enzymes, which play crucial roles in drug metabolism and detoxification processes.

Moreover, the indole core retains the ability to interact with aromatic residues or π-systems in biological targets. This characteristic has been leveraged in the development of kinase inhibitors and antiviral agents. The combination of these features—electron-withdrawing effects from the chlorosulfonyl group and aromatic interactions from the indole ring—makes this compound a promising candidate for structure-based drug design.

In synthetic chemistry circles, 1H-Indole-1-carboxylic acid, 4-(chlorosulfonyl)-, 1,1-dimethylethyl ester has been utilized as a key intermediate in constructing more elaborate heterocyclic systems. The presence of both an ester and an amide-like functionality allows for diverse synthetic pathways. For example, nucleophilic attack on the chlorosulfonyl group can yield sulfonamides or sulfonates, which are prevalent motifs in bioactive molecules. Similarly, hydrolysis of the ester group opens up avenues for further functionalization via amide coupling reactions.

The pharmaceutical industry has taken note of this compound's potential utility due to its structural complexity and functional diversity. Researchers are exploring its applications in developing novel therapeutics targeting neurological disorders such as Alzheimer's disease and Parkinson's disease. The indole scaffold is particularly relevant here due to its known interaction with neurotransmitter receptors like serotonin receptors (5-HT receptors), which are implicated in these conditions.

Additionally, the chlorosulfonyl group has been investigated for its role in modulating inflammation pathways. Sulfonyl compounds are well-documented for their anti-inflammatory properties through mechanisms involving inhibition of cyclooxygenase (COX) enzymes or modulation of nuclear factor kappa B (NF-κB) signaling pathways. By incorporating this moiety into an indole framework, researchers aim to develop next-generation anti-inflammatory agents with improved efficacy and selectivity.

The synthesis of 1H-Indole-1-carboxylic acid, 4-(chlorosulfonyl)-, 1,1-dimethylethyl ester presents an interesting challenge due to its multifunctional nature. However, advances in synthetic methodologies have made it more accessible than ever before. Modern techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated functionalizations have streamlined the preparation process while maintaining high yields and purity standards essential for pharmaceutical applications.

In conclusion,1H-Indole-1-carboxylic acid, 4-(chlorosulfonyl)-, , , dimethylethyl ester (CAS No.2137573-51-2) stands out as a versatile building block with significant implications for both academic research and industrial drug development programs . Its unique structural attributes position it at forefrontof innovation , offering new opportunitiesfor designing molecules that could address unmet medical needs across various therapeutic areas . As our understandingof molecular interactions deepens , compounds like these will continue play pivotal roles shaping future directions chemical biology .

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